3-(Aminomethyl)-2-(cyclohexyloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-2-(cyclohexyloxy)phenol is an organic compound characterized by the presence of an aminomethyl group, a cyclohexyloxy group, and a phenolic hydroxyl group
Vorbereitungsmethoden
The synthesis of 3-(Aminomethyl)-2-(cyclohexyloxy)phenol typically involves multiple steps, including the formation of the aminomethyl group and the introduction of the cyclohexyloxy group onto the phenol ring. One common synthetic route involves the reaction of 2-(cyclohexyloxy)phenol with formaldehyde and ammonia or an amine under controlled conditions to form the aminomethyl derivative. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and specific temperature and pressure settings, to enhance yield and purity.
Analyse Chemischer Reaktionen
3-(Aminomethyl)-2-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-2-(cyclohexyloxy)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, such as antimicrobial or antioxidant properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-2-(cyclohexyloxy)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the phenolic hydroxyl group can participate in redox reactions or act as a nucleophile in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(Aminomethyl)-2-(cyclohexyloxy)phenol include:
2-(Cyclohexyloxy)phenol: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.
3-(Aminomethyl)phenol: Lacks the cyclohexyloxy group, which may affect its solubility and reactivity.
4-(Aminomethyl)-2-(cyclohexyloxy)phenol: A positional isomer with different chemical properties and reactivity. The uniqueness of this compound lies in the combination of the aminomethyl and cyclohexyloxy groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C13H19NO2 |
---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
3-(aminomethyl)-2-cyclohexyloxyphenol |
InChI |
InChI=1S/C13H19NO2/c14-9-10-5-4-8-12(15)13(10)16-11-6-2-1-3-7-11/h4-5,8,11,15H,1-3,6-7,9,14H2 |
InChI-Schlüssel |
TUHCLWZJEVBHMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=C(C=CC=C2O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.